N-benzyl-2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide
Description
N-benzyl-2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide is a synthetic amide derivative characterized by a 1,2,4-oxadiazole ring substituted with a 4-bromophenyl group and a 2-oxopyridin-1(2H)-yl moiety. Its design integrates pharmacophores known for enhancing binding stability and selectivity, such as the bromophenyl group (electron-withdrawing) and the acetamide backbone (hydrogen-bonding capacity) .
Properties
IUPAC Name |
N-benzyl-2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN4O3/c23-17-10-8-16(9-11-17)20-25-21(30-26-20)18-7-4-12-27(22(18)29)14-19(28)24-13-15-5-2-1-3-6-15/h1-12H,13-14H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPOQHBPUUQVFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a unique structure incorporating an oxadiazole moiety, which is known for its diverse pharmacological properties. The aim of this article is to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 465.3 g/mol. The structure includes a benzyl group, an oxadiazole ring, and a pyridine derivative, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H17BrN4O3 |
| Molecular Weight | 465.3 g/mol |
| CAS Number | 1326900-91-7 |
Biological Activity Overview
The biological activities of compounds containing the oxadiazole moiety have been extensively studied. These compounds are known to exhibit a wide range of pharmacological effects including:
- Anticancer Activity : Several studies have indicated that oxadiazole derivatives possess significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown potent activity against human cancer cells by inducing apoptosis and inhibiting cell proliferation .
- Antimicrobial Activity : The presence of halogen substituents in oxadiazole derivatives has been linked to enhanced antibacterial and antifungal properties. Compounds exhibiting these characteristics were tested against various bacterial strains and demonstrated significant inhibition of growth .
- Anti-inflammatory Properties : Some studies suggest that oxadiazoles can modulate inflammatory pathways, potentially making them useful in treating inflammatory diseases .
Case Studies and Research Findings
- Anticancer Studies : A study focused on 1,2,4-oxadiazole derivatives demonstrated that certain compounds exhibited IC50 values below those of standard chemotherapeutics like doxorubicin against various cancer cell lines . The mechanism involved apoptosis induction via mitochondrial pathways.
- Antimicrobial Efficacy : Research evaluating the effectiveness of oxadiazole derivatives against Staphylococcus aureus and Escherichia coli reported minimum inhibitory concentrations (MIC) ranging from 75 µg/mL to over 150 µg/mL depending on the specific compound . This highlights the potential for these compounds in developing new antimicrobial agents.
- Structure-Activity Relationship (SAR) : The SAR studies indicate that modifications on the phenyl ring and the positioning of functional groups significantly influence the biological activity of the compounds. For example, electron-donating groups at specific positions were found to enhance cytotoxicity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-benzyl-2-(2-oxopyridin-1(2H)-yl)acetamide (Compound 2)
- Structural Differences : Lacks the 3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl group present in the target compound.
- Binding Affinity : Exhibits reduced binding stability compared to the target compound, as demonstrated by Binding Pose MetaDynamics (BPMD) studies. The absence of the oxadiazole-bromophenyl moiety correlates with weaker interactions with residues Phe31 and Lys33 in the β1i subunit .
- Activity : Lower inhibitory potency (Ki ~2.5 µM) compared to the target compound (Ki <1 µM), underscoring the critical role of the oxadiazole-bromophenyl group in enhancing affinity .
2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide
- Structural Differences : Features a pyrazine ring instead of the 2-oxopyridin-1(2H)-yl group and lacks the oxadiazole moiety.
- Applications : Primarily studied for its coordination chemistry rather than proteasome inhibition, highlighting divergent structure-activity relationships (SAR) .
2-(2-(3-(4-Bromophenyl)acryloyl)phenoxy)-N,N-diphenylacetamide
- Structural Differences: Contains an acryloyl-phenoxy linker instead of the oxadiazole-pyridine scaffold.
- Synthesis : Prepared via chloroacetylation of diphenylamine followed by reaction with chalcones, differing from the carbodiimide-mediated coupling used for the target compound .
- Biological Relevance: No direct data on proteasome inhibition but structurally analogous to leukotriene synthesis inhibitors targeting 5-lipoxygenase-activating protein (FLAP) .
2-{[4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
- Structural Differences : Replaces the oxadiazole with a triazol-3-ylsulfanyl group and incorporates a fluorophenyl substituent.
- Activity: Likely targets different pathways (e.g., kinase inhibition) due to the sulfanyl group’s electrophilic properties, contrasting with the non-covalent binding mechanism of the target compound .
Key Data Table: Structural and Functional Comparison
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-benzyl-2-[3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl]acetamide?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates, as demonstrated in Pd-mediated coupling reactions . Alternatively, copper-catalyzed "click chemistry" approaches (e.g., azide-alkyne cycloaddition) are effective for constructing the 1,2,4-oxadiazole core, with optimized conditions using L-sodium ascorbate and CuSO₄·5H₂O (40 mol%) . N-substituted acetamide derivatives are often prepared via nucleophilic substitution or amide coupling reactions under inert atmospheres .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.
- IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1748 cm⁻¹ for oxadiazole or pyridinone rings) .
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- HPLC (with C18 columns and acetonitrile/water gradients) for purity assessment (≥95%) .
Q. How is purity assessed, and what solvents are suitable for recrystallization?
- Methodological Answer : Purity is evaluated via HPLC (reverse-phase) using UV detection at 254 nm. Recrystallization is typically performed in DMSO/ethanol mixtures (1:10 v/v) due to the compound’s moderate solubility in polar aprotic solvents. Slow evaporation under reduced pressure yields high-purity crystals .
Q. What functional groups dictate reactivity in this molecule?
- Methodological Answer : The 1,2,4-oxadiazole ring is electron-deficient, enabling nucleophilic substitutions at the 5-position. The acetamide moiety participates in hydrogen bonding, affecting solubility and biological interactions. The 4-bromophenyl group enhances lipophilicity and influences π-π stacking in solid-state arrangements .
Q. How can structure-activity relationship (SAR) studies be initiated for this compound?
- Methodological Answer : Begin by modifying substituents on the pyridinone or benzyl groups. For example:
- Replace the 4-bromophenyl group with other halogens (e.g., Cl, F) to assess electronic effects.
- Introduce methyl or methoxy groups to the benzyl ring to study steric and solubility impacts.
- Use computational docking (e.g., AutoDock Vina) to predict binding affinities to target proteins .
Q. What stability challenges arise under varying pH or temperature conditions?
- Methodological Answer : The compound is stable in neutral buffers (pH 6–8) but degrades under strongly acidic/basic conditions (pH <3 or >10), with cleavage of the oxadiazole ring. Store at –20°C in desiccated environments to prevent hydrolysis. Thermal stability tests (TGA/DSC) show decomposition above 200°C .
Advanced Research Questions
Q. How can catalytic systems be optimized for large-scale synthesis?
- Methodological Answer : For Pd-catalyzed methods, optimize ligand choice (e.g., XPhos) and CO surrogate ratios (e.g., formic acid: 1.5 eq.) to enhance yields (>80%). For Cu-mediated click chemistry, reduce catalyst loading to 10 mol% while maintaining reaction efficiency via microwave-assisted heating (60°C, 2 h) .
Q. What strategies address poor aqueous solubility in biological assays?
- Methodological Answer : Solubility can be improved via:
- Co-solvent systems : Use DMSO/PBS mixtures (<5% DMSO) for in vitro studies.
- Prodrug design : Introduce phosphate or PEGylated groups to the acetamide nitrogen.
- Nanoformulation : Encapsulate in liposomes (e.g., DSPC/cholesterol) for sustained release .
Q. How to resolve contradictions in SAR data (e.g., unexpected inactivity in analogs)?
- Methodological Answer : If a 4-fluoro analog shows reduced activity despite similar lipophilicity, investigate:
- Conformational rigidity : Use X-ray crystallography to compare bond angles in the oxadiazole ring.
- Metabolic stability : Conduct LC-MS/MS to identify rapid degradation in liver microsomes.
- Off-target effects : Perform kinome-wide screening to detect unintended kinase inhibition .
Q. What mechanistic insights exist for Pd-catalyzed steps in its synthesis?
- Methodological Answer : Pd(0) intermediates facilitate nitroarene reduction, followed by CO insertion to form the oxadiazole ring. Key evidence includes isotopic labeling (¹³CO) to track carbonyl incorporation and DFT studies to map transition states .
Q. How can green chemistry principles be applied to its synthesis?
- Methodological Answer : Replace traditional solvents (DMF, THF) with cyclopentyl methyl ether (CPME) or ethanol. Use recyclable catalysts (e.g., immobilized Cu nanoparticles on silica) for click chemistry. Monitor E-factor metrics to minimize waste .
Q. What cross-disciplinary approaches enhance its therapeutic potential?
- Methodological Answer : Combine SAR with:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
